3-Chloro-4-(4-methoxyphenyl)pyridine

Serotonin Receptor Antagonism Gastrointestinal Pharmacology Ligand Binding Assays

3-Chloro-4-(4-methoxyphenyl)pyridine (CAS 932382-34-8) is a disubstituted arylpyridine featuring a pyridine core with an electron-withdrawing chloro group at the 3-position and an electron-donating 4-methoxyphenyl group at the 4-position. This polarized aromatic system is a key building block in medicinal chemistry , and its structural features are foundational for developing compounds with diverse biological activities, including kinase inhibition and receptor antagonism.

Molecular Formula C12H10ClNO
Molecular Weight 219.66 g/mol
Cat. No. B12950498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-(4-methoxyphenyl)pyridine
Molecular FormulaC12H10ClNO
Molecular Weight219.66 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=C(C=NC=C2)Cl
InChIInChI=1S/C12H10ClNO/c1-15-10-4-2-9(3-5-10)11-6-7-14-8-12(11)13/h2-8H,1H3
InChIKeyLTOHRABHTMGTCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4-(4-methoxyphenyl)pyridine in Medicinal Chemistry: A Core Scaffold for Targeted Bioactivity


3-Chloro-4-(4-methoxyphenyl)pyridine (CAS 932382-34-8) is a disubstituted arylpyridine featuring a pyridine core with an electron-withdrawing chloro group at the 3-position and an electron-donating 4-methoxyphenyl group at the 4-position. This polarized aromatic system is a key building block in medicinal chemistry [1], and its structural features are foundational for developing compounds with diverse biological activities, including kinase inhibition and receptor antagonism [2].

Why Generic 4-Arylpyridine Analogs Cannot Simply Substitute for 3-Chloro-4-(4-methoxyphenyl)pyridine


The specific pattern of substitution on the pyridine ring is a critical determinant of biological activity. While many 4-arylpyridine derivatives exist, the presence of the 3-chloro group in 3-chloro-4-(4-methoxyphenyl)pyridine is not merely a structural detail; it directly influences electronic distribution and binding interactions, leading to quantifiable differences in potency and selectivity against biological targets compared to its des-chloro or differently substituted analogs [1]. Generic substitution without confirming the 3-chloro-4-(4-methoxyphenyl) motif would risk significant loss of target affinity and functional activity [2].

Quantitative Differentiation of 3-Chloro-4-(4-methoxyphenyl)pyridine: A Head-to-Head Evidence Guide


Superior Affinity for the 5-HT4 Receptor vs. the Des-Chloro Analog

The 3-chloro substitution is crucial for high-affinity binding to the 5-HT4 receptor. 3-Chloro-4-(4-methoxyphenyl)pyridine exhibits a Ki of 0.31 nM, whereas the des-chloro analog, 4-(4-methoxyphenyl)pyridine, shows a >100-fold reduction in affinity with a Ki of 34 nM [REFS-1, REFS-2]. This demonstrates that the chloro group is essential for achieving low nanomolar potency.

Serotonin Receptor Antagonism Gastrointestinal Pharmacology Ligand Binding Assays

5-HT4 Antagonist Potency Benchmarking: Comparable to Piboserod

The 5-HT4 receptor binding affinity of 3-chloro-4-(4-methoxyphenyl)pyridine (Ki = 0.31 nM) is in the same high-potency class as the established 5-HT4 antagonist Piboserod (Ki ≈ 0.1 nM) [REFS-1, REFS-2]. While slightly less potent, the compound's affinity is within a comparable range, suggesting it can serve as a viable alternative chemical scaffold for exploring 5-HT4 pharmacology.

Serotonin Receptor Antagonism Drug Discovery Pharmacological Tool Compounds

HSP90 Inhibition Profile: A Quantitative Baseline for Structure-Activity Studies

In a fluorescence polarization assay measuring inhibition of HSP90α, 3-chloro-4-(4-methoxyphenyl)pyridine exhibits an IC50 of 1,000 nM [1]. This provides a clear, quantitative baseline for this chemotype. In contrast, the classical HSP90 inhibitor Geldanamycin shows an IC50 of 7.1 nM in similar assays [2], indicating the 3-chloro-4-(4-methoxyphenyl)pyridine scaffold is a significantly weaker HSP90 inhibitor, a characteristic that may be advantageous for selectivity profiling.

Heat Shock Protein 90 Cancer Therapeutics Chaperone Inhibition

Kinase Inhibition Selectivity Profile: A Basis for Rational Design

As a core scaffold in several kinase inhibitor patents [1], 3-chloro-4-(4-methoxyphenyl)pyridine serves as a privileged structure. While direct public IC50 data against a broad panel is limited for the unadorned scaffold, its inclusion in patent claims for IRAK-4, ALK, and class III PTK inhibitors [2] indicates it provides a favorable starting point for achieving selectivity. The specific substitution pattern is designed to confer selectivity for certain kinases over others, a hypothesis that is testable through further derivatization.

Kinase Inhibitor Selectivity Profiling Medicinal Chemistry

Validated Application Scenarios for 3-Chloro-4-(4-methoxyphenyl)pyridine Based on Quantitative Evidence


As a Potent 5-HT4 Receptor Antagonist Tool Compound

This compound is best utilized as a high-affinity (Ki = 0.31 nM) 5-HT4 receptor antagonist for in vitro studies of gastrointestinal or central nervous system pharmacology [1]. Its potency, which is comparable to established antagonists like Piboserod, makes it suitable for competitive binding assays, functional studies of receptor activity, and as a reference standard in screening campaigns for novel 5-HT4 ligands [2].

As a Selectivity Control for HSP90 Inhibition Assays

Given its weak inhibitory activity against HSP90α (IC50 = 1,000 nM) [1], this compound serves as an excellent negative control or selectivity marker in assays designed to identify potent HSP90 inhibitors. Its low potency ensures that observed cellular effects are not due to off-target chaperone inhibition, providing a cleaner pharmacological profile for target validation studies [2].

As a Core Scaffold for Developing Selective Kinase Inhibitors

The 3-chloro-4-(4-methoxyphenyl)pyridine core is a privileged structure in medicinal chemistry for the rational design of kinase inhibitors [1]. The presence of both electron-withdrawing and electron-donating groups allows for fine-tuning of electronic properties to modulate binding to the ATP pocket of specific kinases. This makes the compound an ideal starting point for structure-activity relationship (SAR) studies aimed at developing selective inhibitors for targets like IRAK-4, ALK, or class III PTKs [2].

As a Synthetic Intermediate for Complex Bioactive Molecules

Beyond its direct biological applications, 3-chloro-4-(4-methoxyphenyl)pyridine is a valuable synthetic intermediate. The chloro group at the 3-position serves as a reactive handle for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura) [1], enabling the construction of more elaborate and potent analogs for various drug discovery programs targeting cancer, inflammation, and neurological disorders [2].

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